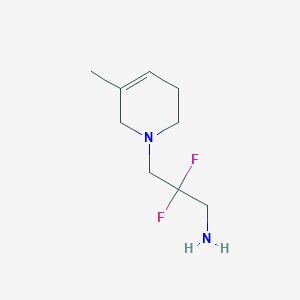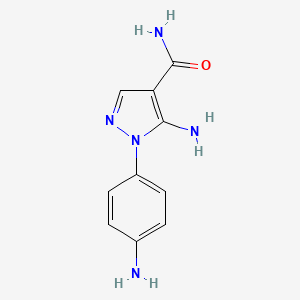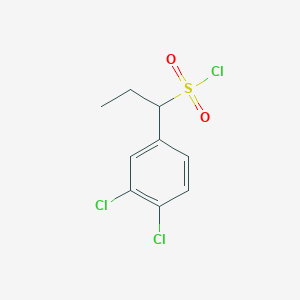
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole, which is commercially available or can be synthesized from indole via chlorination.
Amination: The 6-chloroindole undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 1-position of the propyl chain. This can be done using various hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. Continuous flow reactors and automated systems may be used to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The amino and hydroxyl groups enhance its binding affinity and specificity towards these targets. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1-(1H-indol-3-yl)propan-1-ol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-chloro-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of the amino and hydroxyl groups, leading to different chemical properties.
3-(6-chloro-1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.
Uniqueness
The presence of both amino and hydroxyl groups in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol makes it a unique compound with versatile reactivity. The chlorine substituent on the indole ring further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H13ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,11,14-15H,3-4,13H2 |
Clave InChI |
DRIFOIRAHAMTJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)

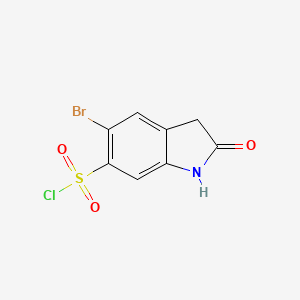
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
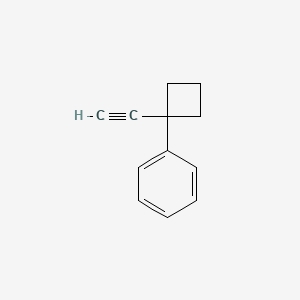


![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
